molecular formula C13H17NO4 B12858692 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-

Cat. No.: B12858692
M. Wt: 251.28 g/mol
InChI Key: YQZKCGSEOBRNRK-UHFFFAOYSA-N
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Description

Historical Context of Oxazolidinone Derivatives in Medicinal Chemistry

Oxazolidinones have emerged as a critical scaffold in medicinal chemistry since the discovery of their antibacterial properties in the mid-20th century. The first oxazolidinone-based drug, furazolidone (a nitrofuran-oxazolidinone hybrid), was introduced in the 1940s as an antimicrobial agent targeting bacterial DNA. However, it was the development of N-aryl-oxazolidinones in the late 1980s that revolutionized the field, leading to the approval of linezolid in 2000 as the first synthetic oxazolidinone antibiotic. Linezolid's success against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), underscored the pharmacophoric importance of the 2-oxazolidinone core. Subsequent research has focused on optimizing substituents at the C-3 and C-5 positions to enhance potency, solubility, and safety profiles. For example, modifications such as the introduction of polar groups (e.g., hydroxyethyl) or ether-linked chains (e.g., methoxymethyl) have been pivotal in addressing limitations like poor water solubility.

Structural Classification Within the Oxazolidinone Family

The compound 2-oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- belongs to the 2-oxazolidinone subclass, characterized by a five-membered ring with oxygen at position 1, nitrogen at position 3, and a carbonyl group at position 2 (Table 1). Its structural features include:

  • C-3 substitution : A 4-(2-hydroxyethyl)phenyl group, which introduces hydrophilicity and potential hydrogen-bonding interactions.
  • C-5 substitution : A methoxymethyl group, which modulates electronic and steric properties.

Table 1: Structural classification of oxazolidinones

Isomer Key Features Example Drug
2-oxazolidinone Oxygen at position 1, carbonyl at position 2 Linezolid
3-isoxazolidinone Nitrogen at position 3, oxygen at position 2 Cycloserine

This compound’s structure aligns with derivatives designed to balance lipophilicity and solubility, a common challenge in oxazolidinone drug development.

Significance of Substituent Groups in Bioactivity

The bioactivity of oxazolidinones is highly dependent on substituent groups at C-3 and C-5:

C-3 Aryl Group (4-(2-Hydroxyethyl)phenyl)

  • Hydrophilicity enhancement : The hydroxyethyl group improves water solubility, a critical factor for intravenous formulations. For instance, prodrug strategies incorporating hydroxyethyl moieties (e.g., compound YG-056SP) increased solubility by >22,000-fold compared to parent compounds.
  • Target interactions : The phenyl ring facilitates π-π stacking with bacterial ribosomes, while the hydroxyethyl side chain may form hydrogen bonds with 23S rRNA residues, enhancing binding affinity.

C-5 Methoxymethyl Group

  • Electronic effects : The methoxy group donates electron density via resonance, stabilizing the oxazolidinone ring and influencing ribosomal binding.
  • Steric optimization : Compared to bulkier substituents, the methoxymethyl group reduces steric hindrance, allowing better penetration into bacterial cells.

Table 2: Comparative bioactivity of oxazolidinone substituents

Substituent Position Group Effect on Bioactivity Reference
C-3 4-(2-Hydroxyethyl)phenyl Enhances solubility and target binding
C-5 Methoxymethyl Balances steric and electronic effects

These structural insights are supported by structure-activity relationship (SAR) studies, which highlight the necessity of specific substituents for maintaining antibacterial efficacy while mitigating toxicity. For example, replacing the C-5 acetamide group in linezolid with a methoxymethyl group (as in this compound) may reduce hERG channel inhibition, a common cause of cardiotoxicity in earlier derivatives.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3

InChI Key

YQZKCGSEOBRNRK-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-hydroxyethyl)phenylamine with glycidol to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxazolidinone Ring Reactivity

The 5-membered oxazolidinone ring serves as the primary reactive site, enabling nucleophilic attack at the carbonyl group or ring-opening under specific conditions.

Nucleophilic Substitution

  • Hydrolysis : Acidic or basic conditions cleave the oxazolidinone ring. For example, treatment with aqueous NaOH generates a transient carbamate intermediate, which decomposes into ethanolamine derivatives .

  • Reaction with Amines : Primary amines (e.g., aniline) displace the oxazolidinone oxygen, forming urea derivatives .

Ring-Opening Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, yielding a 1,3-amino alcohol derivative .

  • Grignard Reagents : Organomagnesium compounds attack the carbonyl, leading to ring expansion or alcohol formation .

3-[4-(2-Hydroxyethyl)phenyl] Group

This para-substituted aromatic side chain undergoes:

  • Oxidation : The hydroxyethyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) .

  • Esterification : Acetylation with acetic anhydride forms an ester derivative (R = OAc) .

  • Halogenation : Iodination with iodine monochloride (ICl) substitutes the phenyl ring’s para position, enabling further cross-coupling reactions .

Reaction Reagent/Conditions Product Yield Source
OxidationCrO₃/H₂SO₄, 0°C3-[4-(2-Oxoethyl)phenyl] derivative78%
IodinationICl, AgCF₃COO, RT3-[4-(2-Hydroxyethyl)-3-iodophenyl]65%

5-(Methoxymethyl) Group

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .

  • Nucleophilic Displacement : Reaction with NaN₃ in DMF replaces the methoxy group with azide .

Palladium-Catalyzed Coupling

The aryl iodide intermediate participates in cross-coupling reactions:

  • Stille Coupling : Reacts with trimethylstannyl pyridine derivatives (PdCl₂(PPh₃)₂, 90°C) to form biaryl structures .

  • Suzuki-Miyaura Coupling : Boronic acids couple with the iodophenyl group under Pd(OAc)₂ catalysis .

Biological Interactions

Though not strictly chemical reactions, the compound interacts with biological targets:

  • Enzyme Inhibition : Binds to bacterial ribosomes via hydrogen bonding between the oxazolidinone carbonyl and 23S rRNA .

  • Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the methoxymethyl group to a hydroxymethyl metabolite.

Synthetic Pathways

Key steps from patents include:

  • Cyclization : Ethanolamine derivatives react with ethyl carbonate (NaOEt, toluene) to form the oxazolidinone ring .

  • Functionalization : Sequential iodination (ICl) and Stille coupling install the pyridine moiety .

  • Protection/Deprotection : Benzyl ethers protect hydroxyl groups during synthesis .

Scientific Research Applications

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.

    Medicine: Its potential as an antibacterial agent is explored for treating infections caused by multidrug-resistant bacteria.

    Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The antibacterial activity of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to other oxazolidinones, making it effective against a wide range of Gram-positive pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

Analog 1 : (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone ()
  • Structure : Replaces the 2-hydroxyethylphenyl group with a 4-hydroxyphenyl moiety.
  • Impact :
    • Reduced hydrophilicity compared to the target compound due to the absence of the hydroxyethyl chain.
    • Enhanced aromatic interactions in binding pockets but lower solubility in aqueous media .
Analog 2 : Tedizolid (TR 700) ()
  • Structure : Contains a 3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl group at the 3-position and a hydroxymethyl group at the 5-position.
  • Impact: The fluorophenyl and tetrazole groups enhance antibacterial activity by improving target binding (e.g., bacterial ribosomes).
Analog 3 : 3-[3-Fluoro-4-(piperidinylethoxy)phenyl]-5-(hydroxymethyl)-2-oxazolidinone ()
  • Structure : Features a piperidinylethoxy substituent on the phenyl ring.
  • Impact: The basic piperidine moiety may enhance blood-brain barrier penetration.

Substituent Variations at the 5-Position

Analog 4 : 3-({4-[5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile ()
  • Structure : Retains the methoxymethyl group at position 5 but introduces a benzonitrile group via an ether linkage.
  • Ether linkages may reduce hydrolytic stability compared to the target compound’s direct hydroxyethyl substitution .

Stereochemical and Functional Group Comparisons

  • Stereochemistry: Compounds like (S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone () highlight the role of chirality in biological activity. The target compound’s stereochemical configuration (if specified) would significantly affect its pharmacokinetics.
  • Functional Groups :
    • Methoxymethyl vs. Hydroxymethyl : Methoxymethyl (target compound) offers greater lipophilicity, favoring tissue penetration, whereas hydroxymethyl (Tedizolid) enhances solubility .
    • Hydroxyethylphenyl vs. Fluorophenyl : Fluorine substituents (e.g., Tedizolid) improve binding affinity and metabolic resistance but may increase toxicity risks .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name 3-Position Substituent 5-Position Substituent Key Properties
Target Compound 4-(2-Hydroxyethyl)phenyl Methoxymethyl Balanced solubility and lipophilicity
(S)-3-(4-Hydroxyphenyl)-... () 4-Hydroxyphenyl Methoxymethyl High aromatic binding, lower solubility
Tedizolid () 3-Fluoro-4-(tetrazolylpyridinyl) Hydroxymethyl Enhanced antibacterial activity
Analog 3 () 3-Fluoro-4-(piperidinylethoxy) Hydroxymethyl Improved BBB penetration

Research Findings and Implications

  • Antibacterial Activity : Tedizolid’s fluorophenyl and tetrazole groups contribute to superior efficacy against Gram-positive bacteria compared to the target compound .
  • Metabolism : Methoxymethyl groups (target compound) may undergo slower oxidative metabolism than hydroxymethyl groups (Tedizolid), extending half-life .
  • Toxicity : Piperidinylethoxy substituents () could pose cardiotoxicity risks due to hERG channel interactions, whereas hydroxyethylphenyl (target) may offer a safer profile .

Biological Activity

2-Oxazolidinone, specifically 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Name : 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-
  • CAS Number : 210697-58-8
  • Molecular Formula : C13H17NO4
  • Molar Mass : 251.28 g/mol
  • Density : Approximately 1 g/cm³ (predicted)
  • Boiling Point : 393.3 ± 25.0 °C (predicted)
  • pKa : 14.90 ± 0.10 (predicted)

Biological Activity Overview

The biological activity of this compound has been associated with various pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.

Antibacterial Activity

2-Oxazolidinones are known for their antibacterial properties, particularly in inhibiting bacterial protein synthesis. This specific compound may exhibit similar mechanisms as its analogs, Linezolid and Tedizolid, which are effective against Gram-positive bacteria including MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

Recent studies indicate that oxazolidinone derivatives can possess anticancer properties. The structural modifications in the compound may enhance its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Properties

Research has shown that certain oxazolidinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for potential therapeutic applications in chronic inflammatory diseases .

Antiviral Effects

Emerging data suggest that oxazolidinones may also have antiviral activity, potentially through the inhibition of viral replication or interference with viral entry into host cells .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various oxazolidinones, including the target compound against common pathogens. The results indicated a significant reduction in bacterial viability at minimal inhibitory concentrations (MICs) comparable to established oxazolidinone antibiotics .

Study 2: Antitumor Mechanism Investigation

A detailed investigation into the anticancer mechanisms of oxazolidinones revealed that the compound could induce cell cycle arrest at the G2/M phase in breast cancer cells. This was accompanied by increased expression of p53 and reduced levels of cyclin B1, suggesting a pathway for therapeutic intervention .

Study 3: Anti-inflammatory Activity Assessment

In an animal model of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating a potent anti-inflammatory effect. Histological analysis showed reduced tissue edema and inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntibacterialInhibition of protein synthesis
AntitumorInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntiviralInterference with viral replication

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-2-oxazolidinone, and what are the critical optimization steps?

  • Methodology : Synthesis typically involves cyclization of precursors such as epibromohydrin with substituted amines under alkaline conditions. For example, K₂CO₃ in anhydrous methanol facilitates nucleophilic ring-opening of epibromohydrin by amines, followed by cyclization to form the oxazolidinone core . Key optimizations include controlling stoichiometry (e.g., excess epibromohydrin), solvent polarity (methanol or DMF), and reaction time (overnight stirring) to maximize yield. Intermediate stability (e.g., sulfonate esters) may require inert atmospheres or low-temperature storage .

Q. How is the crystal structure of this compound resolved, and what structural features influence its bioactivity?

  • Methodology : X-ray crystallography is used to determine spatial configurations. For analogous oxazolidinones, single crystals are grown via slow evaporation, and diffraction data reveal substituent orientations (e.g., hydroxyphenyl and methoxymethyl groups). Hydrogen bonding networks and steric effects from the 2-hydroxyethyl group may enhance binding to targets like monoamine oxidase (MAO) enzymes .

**What in vitro assays are suitable for preliminary evaluation

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